4-Hydroxy-N-desbutyl Bupivacaine
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Overview
Description
4-Hydroxy-N-desbutyl Bupivacaine is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as a local anesthetic agent. This compound is a derivative of piperidine and is structurally related to other anesthetics like bupivacaine and ropivacaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-desbutyl Bupivacaine typically involves the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylaniline. The process begins with the formation of an amide bond between the carboxylic acid and the amine group. This reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction is carried out in a solvent like toluene, and the product is purified through recrystallization. The use of high-performance liquid chromatography (HPLC) is common for quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-desbutyl Bupivacaine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or aromatic compounds.
Scientific Research Applications
4-Hydroxy-N-desbutyl Bupivacaine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular membranes and ion channels.
Medicine: Investigated for its potential as a local anesthetic with reduced cardiotoxicity compared to other anesthetics.
Industry: Utilized in the development of new pharmaceutical formulations and quality control testing.
Mechanism of Action
The compound exerts its effects primarily by blocking sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The lipid-soluble nature of the compound allows it to cross biological membranes easily, enhancing its efficacy as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a similar structure but higher cardiotoxicity.
Ropivacaine: Known for its reduced cardiotoxicity compared to bupivacaine.
Mepivacaine: Similar in structure but with a shorter duration of action.
Uniqueness
4-Hydroxy-N-desbutyl Bupivacaine is unique due to its balanced profile of efficacy and safety. It offers effective local anesthesia with a lower risk of cardiotoxicity, making it a valuable compound in medical applications .
Properties
IUPAC Name |
N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857751 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51989-48-1 |
Source
|
Record name | N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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